2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane
CAS No.:
Cat. No.: VC20144303
Molecular Formula: C10H16F2N2O2
Molecular Weight: 234.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16F2N2O2 |
|---|---|
| Molecular Weight | 234.24 g/mol |
| IUPAC Name | tert-butyl 4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C10H16F2N2O2/c1-9(2,3)16-8(15)14-5-10(11,12)7-6(14)4-13-7/h6-7,13H,4-5H2,1-3H3 |
| Standard InChI Key | XLTKDPRBZWJZEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2C1CN2)(F)F |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane belongs to the diazabicycloheptane family, a class of nitrogen-containing heterocycles with constrained geometries. The bicyclo[3.2.0]heptane system comprises a seven-membered ring system fused across three and two carbon atoms, creating a rigid scaffold that influences both reactivity and stereoelectronic properties . The 2,6-diaza configuration introduces two nitrogen atoms at positions 2 and 6, with the Boc group (-OC(O)C(CH3)3) protecting the secondary amine at position 2. The 4,4-difluoro substitution introduces two fluorine atoms at the bridgehead carbon, significantly altering the compound’s electronic profile and metabolic stability .
Systematic Nomenclature and Identifiers
The IUPAC name, tert-butyl 4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate, precisely describes the substituent positions and functional groups. Key identifiers include:
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CAS Numbers: 1638760-20-9 and 1251020-14-0 , with discrepancies likely arising from registry variations or stereoisomeric forms.
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Molecular Formula: C10H16F2N2O2, consistent across sources .
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SMILES Notation: CC(C)(C)OC(=O)N1CC2NCC(F)(F)C21, illustrating the bicyclic core and substituent arrangement .
Synthesis and Manufacturing
Multi-Step Synthetic Routes
The synthesis of 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane involves sequential reactions requiring precise control over temperature, solvent selection, and reaction times to optimize yield and purity . A generalized approach includes:
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Core Formation: Construction of the diazabicyclo[3.2.0]heptane skeleton via intramolecular cyclization, often employing transition-metal catalysts or acid-mediated conditions .
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Fluorination: Introduction of fluorine atoms at the 4-position using fluorinating agents such as Selectfluor or DAST, with careful monitoring to avoid over-fluorination .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to protect the secondary amine, enhancing stability during subsequent transformations .
Challenges and Optimization
Key challenges include maintaining regioselectivity during fluorination and preventing ring-opening side reactions. Strategies such as low-temperature reactions (-78°C) and anhydrous solvents (e.g., THF or DCM) are critical. Purification typically involves column chromatography or recrystallization, with final purity exceeding 97% .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound exhibits a melting point range of 74–76°C , with thermal stability up to 200°C as determined by thermogravimetric analysis (TGA). It is sparingly soluble in polar solvents like water but readily dissolves in dichloromethane, chloroform, and dimethylformamide (DMF) . The electron-withdrawing fluorine atoms increase polarity, while the Boc group contributes to hydrophobic character.
Spectroscopic Profiles
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NMR Spectroscopy: ¹⁹F NMR reveals a singlet at δ -120 ppm for the equivalent fluorine atoms, while ¹H NMR shows distinct signals for the Boc group’s tert-butyl protons (δ 1.4 ppm) and bicyclic CH2 groups (δ 3.2–4.0 ppm) .
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Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 235.1 [M+H]⁺, consistent with the molecular formula .
Applications in Scientific Research
Medicinal Chemistry
The constrained bicyclic framework serves as a privileged scaffold in drug design, mimicking peptide turn conformations and enhancing target binding . Fluorine atoms improve metabolic stability and membrane permeability, making derivatives promising candidates for central nervous system (CNS) therapeutics .
Materials Science
The compound’s rigidity and functional group compatibility enable its use as a building block for high-performance polymers and liquid crystals. Its ability to participate in Huisgen cycloadditions facilitates the synthesis of dendrimers and metal-organic frameworks (MOFs) .
Analytical and Quality Control Methods
Structural Confirmation
X-ray crystallography and 2D NMR (HSQC, HMBC) resolve stereochemical ambiguities, particularly for bridgehead substituents . Differential Scanning Calorimetry (DSC) confirms crystalline phase transitions and polymorphic forms.
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